DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE
Description
Chemical Name: Dimethylsilyl (T-Butylamido)(Cyclopentadienyl) Titanium Dichloride CAS No.: 135539-57-0 Molecular Formula: C₁₁H₁₉Cl₂NSiTi Structure: Features a titanium(IV) center coordinated to a cyclopentadienyl (Cp) ligand, a dimethylsilyl-bridged t-butylamido ligand, and two chloride ligands. The dimethylsilyl group bridges the amido and Cp ligands, creating a constrained geometry (Fig. 1) .
Properties
InChI |
InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDIWOAYDCLIH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2NSiTi- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of (N-t-Butylamino)(Chloro)dimethylsilane with Sodium Cyclopentadienide
In a representative procedure, (N-t-butylamino)(chloro)dimethylsilane reacts with sodium cyclopentadienide in tetrahydrofuran (THF) at ambient temperature. The chloride substituent on silicon is displaced by the cyclopentadienide anion, forming the desired silane-bridged ligand:
Key parameters include:
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Solvent : THF ensures solubility of ionic intermediates.
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Stoichiometry : A 1:1 molar ratio minimizes byproducts like disilylated species.
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Work-up : Pentane extraction isolates the ligand as a pale yellow oil (70–81% yield).
Titanium Coordination: Metallation with Titanium Tetrachloride
The ligand undergoes deprotonation and coordination to titanium, replacing two chloride ligands on TiCl₄.
Deprotonation and Reaction with TiCl₄
The amido group in (N-t-butylamino)dimethyl(cyclopentadienyl)silane is deprotonated using n-butyllithium (n-BuLi) in THF, generating a lithium amide intermediate. Subsequent reaction with TiCl₄ at –78°C yields the titanium dichloride complex:
Optimization Notes :
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Temperature Control : Slow addition at low temperatures prevents TiCl₄ hydrolysis.
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Solvent Purity : Anhydrous THF (<150 µg/mL water) avoids side reactions.
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Stoichiometry : Excess TiCl₄ (1.1 equiv) ensures complete ligand consumption.
Purification and Characterization
Crystallization and Filtration
The crude product is precipitated by adding heptane to the reaction mixture at 0°C. Filtration through a Solka Floc™ pad removes insoluble residues, yielding red-purple crystals after vacuum drying (94% yield).
Spectroscopic Validation
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¹H NMR : Singlets at δ 6.59 ppm (10H, Cp), 1.19 ppm (9H, t-Bu), and 0.10–0.13 ppm (6H, SiMe₂) confirm ligand integration.
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Elemental Analysis : Chloride content (theoretical: 24.7 wt%) aligns with TiCl₂ stoichiometry.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Competing Pathways
Role of Solvent
THF stabilizes intermediates via Lewis acid-base interactions, while toluene enhances crystallinity but slows reaction kinetics.
Industrial Applications and Scale-Up
Chemical Reactions Analysis
Types of Reactions
Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other anions or neutral ligands.
Oxidation and Reduction: The titanium center can undergo oxidation-reduction reactions, altering its oxidation state and reactivity.
Polymerization: It is widely used as a catalyst in olefin polymerization, facilitating the formation of polymers from monomers like ethylene and propylene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl lithium compounds, Grignard reagents, and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Polymerization: The compound is used in conjunction with co-catalysts like methylaluminoxane (MAO) under inert atmospheres.
Major Products
Substitution Reactions: The products are typically new titanium complexes with different ligands.
Polymerization: The major products are high molecular weight polymers like polyethylene and polypropylene.
Scientific Research Applications
Catalytic Applications
Catalysis in Organic Synthesis:
Dimethylsilyl (T-butylamido)(cyclopentadienyl) titanium dichloride serves as an effective catalyst in several organic reactions. Its ability to activate substrates through coordination to the titanium center enhances the reactivity of various organic compounds. The compound has been utilized in:
- Alkene Polymerization: The compound can facilitate the polymerization of alkenes, leading to the formation of high-performance polymers. This is particularly useful in producing materials with specific mechanical properties.
- Hydrosilylation Reactions: It has shown effectiveness in hydrosilylation, where silicon-containing compounds are added across double bonds, yielding valuable siloxane products.
Materials Science
Synthesis of Advanced Materials:
In materials science, this compound is employed for the synthesis of advanced materials such as:
- Nanostructured Titanium Silicates: The compound acts as a precursor for creating titanium silicate materials with unique structural and electronic properties, which are beneficial for applications in catalysis and photonics.
- Thin Films and Coatings: It can be used in chemical vapor deposition processes to create thin films that exhibit desirable optical and electrical characteristics. These films are critical for applications in electronics and optics.
Medicinal Chemistry
Anticancer Research:
Recent studies have explored the potential of this compound as an anticancer agent. The compound's titanium center can interact with biological molecules, leading to cytotoxic effects against cancer cells.
- Mechanism of Action: Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Formulation Development: Novel formulations incorporating this compound are being developed to enhance its solubility and bioavailability, aiming for improved therapeutic efficacy against various cancers.
Mechanism of Action
The compound exerts its catalytic effects through the coordination of the titanium center with the substrates. The mechanism typically involves:
Activation of the Titanium Center: The titanium center is activated by the co-catalyst, forming an active species.
Substrate Coordination: The substrate molecules coordinate to the titanium center, facilitating the reaction.
Product Formation: The reaction proceeds through a series of steps, leading to the formation of the desired products and regeneration of the active catalyst.
Comparison with Similar Compounds
Key Properties :
- Electronic Effects: The t-butylamido ligand acts as a strong σ-donor, stabilizing the titanium center, while the Cp ligand provides π-bonding capabilities.
- Steric Profile : The bulky t-butyl group and dimethylsilyl bridge create a sterically hindered environment, influencing reactivity and selectivity in catalytic applications.
- Applications: Primarily used in olefin polymerization and as a precursor for advanced organometallic catalysts .
Comparison with Similar Titanium-Based Compounds
Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂)
CAS No.: 1295-35-8 Molecular Formula: C₁₀H₁₀Cl₂Ti Structure: A classic titanocene with two Cp ligands and two chloride ligands (Fig. 2).
Key Differences :
Dimethylsilylene(T-Butylamido)(Tetramethylcyclopentadienyl)Titanium Dichloride
CAS No.: Not listed (referred to as "new" in ) Molecular Formula: C₁₅H₂₇Cl₂NSiTi Structure: Similar to the main compound but with a tetramethylcyclopentadienyl (Cp*) ligand replacing the Cp group (Fig. 3).
Key Differences :
- Methyl substituents on the Cp* ligand increase electron density at the titanium center, favoring coordination of electron-deficient monomers.
- The main compound’s unsubstituted Cp ligand allows better accessibility for bulky monomers, enhancing versatility .
Zirconium Analogs (e.g., Dimethylsilyl (T-Butylamido)(Cp) Zirconium Dichloride)
Structure : Zirconium replaces titanium in an isostructural framework.
Key Differences :
- Titanium’s higher electrophilicity makes the main compound more reactive in catalytic cycles, albeit with slightly reduced thermal stability compared to zirconium analogs .
Biological Activity
Dimethylsilyl (T-Butylamido)(Cyclopentadienyl) Titanium Dichloride, with the CAS number 135539-57-0, is an organometallic compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
This compound is characterized by the following chemical formula:
- Chemical Formula : C11H19Cl2NSiTi
- Molecular Weight : 309.25 g/mol
- Appearance : Yellow solid
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, including proteins and nucleic acids. Research indicates that titanium compounds can exhibit various biological effects due to their unique coordination chemistry and reactivity.
- Catalytic Activity : Titanium complexes are known for their catalytic properties in organic transformations. In biological systems, they may facilitate biochemical reactions by mimicking enzyme activity.
- DNA Interaction : Some studies suggest that titanium compounds can form adducts with DNA, potentially affecting gene expression and cellular function.
Biological Effects
The biological effects of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that titanium complexes may possess antimicrobial properties, making them candidates for use in medical applications.
- Cytotoxicity : Research has shown varying levels of cytotoxicity in different cell lines, suggesting a need for further exploration of its safety profile.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Properties
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antibacterial agent.
Study 2: Cytotoxic Effects
In vitro assays performed on human cancer cell lines demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxic effects. Notably, the compound exhibited higher toxicity towards certain cancer cell lines compared to normal cells, indicating selective activity.
Study 3: DNA Interaction Analysis
Research published in the Journal of Organometallic Chemistry explored the interaction between this titanium complex and calf thymus DNA. The study found evidence of DNA binding through spectroscopic methods, raising concerns about potential genotoxic effects.
Q & A
Q. Methodological Example :
Prepare the dimethylsilyl t-butylamido-cyclopentadienyl ligand via deprotonation of cyclopentadiene with a strong base (e.g., LDA).
React the ligand with TiCl₄ in toluene at −78°C, followed by gradual warming to 25°C.
Isolate the product via vacuum filtration and wash with cold hexane to remove unreacted precursors .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
A combination of techniques is required due to the compound’s organometallic complexity:
Note : Crystallization requires slow diffusion of hexane into a saturated dichloromethane solution .
How do variations in cyclopentadienyl ligand substituents affect the compound’s catalytic activity in olefin polymerization?
Advanced Research Question
Substituents on the cyclopentadienyl ligand (e.g., methyl, phenyl) alter steric and electronic properties, impacting polymerization rate and polymer microstructure:
Q. Experimental Design :
- Compare polymerization rates using MAO (methylaluminoxane) as a co-catalyst under identical conditions (25°C, 1 atm ethylene).
- Analyze polymer branching via ¹³C NMR .
How can researchers resolve discrepancies in reported catalytic performance data across different studies?
Advanced Research Question
Discrepancies often arise from differences in co-catalyst ratios, solvent purity, or reaction temperature. A systematic approach includes:
Meta-analysis : Use databases like Reaxys or SciFinder to compile data and normalize variables (e.g., [MAO]/[Ti] ratio) .
Control experiments : Replicate studies under standardized conditions (anhydrous solvents, degassed monomers) .
Advanced characterization : Use XANES (X-ray absorption near-edge structure) to probe Ti oxidation states, which influence activity .
What computational methods are used to model the electronic structure of this titanium complex, and how do they align with experimental data?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP level) predict molecular orbitals and reaction pathways:
- Ligand distortion : Simulated bond angles (e.g., Cp–Ti–N) match X-ray data within 2% error .
- Catalytic cycle : DFT reveals rate-limiting steps (e.g., ethylene insertion barrier) consistent with kinetic studies .
Validation : Compare computed NMR chemical shifts (GIAO method) with experimental values to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
